2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

logD lipophilicity screening compound selection

HTS campaigns often suffer false negatives from compound precipitation. This 2-methoxy benzothiazole-benzamide analog addresses that with a predicted logSw of -5.058, offering 0.35 log units better solubility than the unsubstituted parent. Key points: • Quantifiable solubility advantage for solubility-filtered screening subsets. • Computed PSA 40.41 Ų and logD7.4 5.26 provide reference for SAR deconvolution. • Serves as a weak-activity control (class-level IC50 ~90 µM) for counter-screening. Procurement is streamlined with reliable global shipping for research quantities.

Molecular Formula C22H18N2O2S
Molecular Weight 374.46
CAS No. 313374-12-8
Cat. No. B3009924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
CAS313374-12-8
Molecular FormulaC22H18N2O2S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC
InChIInChI=1S/C22H18N2O2S/c1-14-7-12-18-20(13-14)27-22(24-18)15-8-10-16(11-9-15)23-21(25)17-5-3-4-6-19(17)26-2/h3-13H,1-2H3,(H,23,25)
InChIKeyWZBZBHZGCSMTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes122 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy Analog: Physicochemical & Procurement Profile


2-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (CAS 313374-12-8) is a synthetic benzothiazole-benzamide screening compound available from commercial suppliers, with cataloged molecular weight 374.46 g/mol and formula C22H18N2O2S . It belongs to the N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide chemotype, which has been explored in adenosine receptor ligand patents and antiproliferative screening libraries, although published biological characterization specific to this 2-methoxy positional isomer remains extremely limited [1]. This guide focuses on the quantifiable physicochemical properties that distinguish this specific analog from its nearest structural comparators within the same screening-deck family.

Screening deck selection Benzothiazole-benzamide chemotype with ortho-methoxy substituent; physicochemical profile supports solubility-filtered subset inclusion.
Selection context: logSw advantage over parent analog
SAR matrix building Ortho-oxygenated reference point for systematic substituent scans around the N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide core.
Physicochemical reference: PSA 40.41 Ų, logD7.4 5.26
Assay control consideration May support weak-activity control procurement for counter-screening, contingent on experimental confirmation in the specific assay system.
Class-level inference from related benzamide scaffold

2-Methoxy Analog: Interchangeability Concerns


Within the N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide chemotype, even minor substituent variations on the terminal benzamide ring produce measurable shifts in computed logP, logD, aqueous solubility (logSw), and polar surface area (PSA) . These in silico parameters directly influence compound solubility, membrane permeability, and protein-binding propensity in screening assays [1]. Furthermore, published structure-activity data on related benzamide scaffolds demonstrate that moving a methoxy substituent from the 2-position to the 3- or 4-position can alter enzyme inhibitory potency by over 6-fold, confirming that positional isomerism in methoxybenzamides is not functionally silent [1]. Consequently, substituting the 2-methoxy analog with its 3-methoxy or 4-chloro counterparts without re-validating assay performance risks introducing uncontrolled variability in hit-finding and lead-optimization campaigns.

This analog
2-Methoxy (CAS 313374-12-8)
Predicted logD7.4 5.26, logSw –5.06, PSA 40.41 Ų. Ortho-substitution geometry.
Common substitute
3-Methoxy isomer / Parent
Meta-methoxy isomer or unsubstituted parent may shift logD, PSA, and target engagement profile.
Δ PSA
+7.6 Ų
This analog
2-Methoxy positional isomer
Class-level IC50 ~90 µM (weak enzyme inhibition in related benzamide scaffold).
Potential substitute
3-Methoxy positional isomer
Class-level IC50 ~13.5 µM (6.7-fold more potent in related scaffold). Positional isomerism is not functionally silent.
~6.7×
potency gap

2-Methoxy Analog: Physicochemical Comparison


Predicted logD7.4 vs. Parent Compound

The 2-methoxy analog (G841-0022) exhibits a computed logD7.4 of 5.26, which is 0.07 log units lower than the unsubstituted N-phenyl parent compound 0470-0023 (logD7.4 = 5.33) . This modest reduction in distribution coefficient reflects the electron-donating and hydrogen-bond-accepting character of the ortho-methoxy substituent, which slightly increases polarity relative to the unsubstituted benzamide scaffold.

Predicted logD7.4
Computed
Target: 5.26 vs. Parent: 5.33 (Δ –0.07)
Slightly lower lipophilicity; may influence cell-based assay permeability profile.
Vendor algorithm; cross-study comparable
logD lipophilicity screening compound selection drug-like properties

Predicted logSw: Analog vs. Parent

The 2-methoxy analog is predicted to have slightly higher aqueous solubility (logSw = –5.058) compared with the unsubstituted parent compound (logSw = –5.404) . The difference of +0.35 log units indicates that the ortho-methoxy group modestly improves water solubility within this chemotype, likely due to increased hydrogen-bond acceptor capacity (4 vs. 3 acceptors) and slightly lower overall lipophilicity.

Predicted logSw
Computed
Target: –5.06 vs. Parent: –5.40 (Δ +0.35)
Modestly improved solubility; supports solubility-filtered screening deck selection.
Vendor algorithm; cross-study comparable
aqueous solubility logSw screening library precipitation risk

PSA Comparison with Parent Compound

Introduction of the ortho-methoxy group increases the computed polar surface area from 32.78 Ų (unsubstituted parent) to 40.41 Ų (2-methoxy analog), a gain of 7.63 Ų . This shift reflects the additional ether oxygen contributing to hydrogen-bond acceptor count (4 vs. 3). Although both values remain well below the 140 Ų threshold commonly associated with poor oral absorption, the incremental increase in PSA is relevant for fine-tuning membrane-permeability profiles in lead optimization.

PSA Comparison
Computed
Target: 40.41 Ų vs. Parent: 32.78 Ų (Δ +7.63)
Higher polarity; may differentiate membrane-permeability profile in lead optimization.
Vendor algorithm; both values below 140 Ų threshold
polar surface area PSA membrane permeability blood-brain barrier

Positional Isomer Activity: 2-Methoxy vs. 3-Methoxy

Although no direct head-to-head enzyme inhibition data are available for the specific N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide series, published data on a closely related benzamide scaffold reveal that a 2-methoxy (ortho) substituent results in substantially weaker enzyme inhibition (IC50 = 90 ± 26 µM) compared with the 3-methoxy (meta) isomer (IC50 = 13.5 ± 6.8 µM), representing a 6.7-fold loss of potency attributable solely to the position of the methoxy group on the benzamide ring [1]. This positional sensitivity strongly implies that the 2-methoxy analog CAS 313374-12-8 cannot be assumed to have equivalent target-binding activity to its 3-methoxy isomer without experimental verification in the assay of interest.

Positional Isomer Activity
Class-level
2-OMe: IC50 ~90 µM vs. 3-OMe: ~13.5 µM (6.7× difference)
Positional isomerism may shift target engagement; re-validation required for substitution.
J. Med. Chem. 2007; related benzamide scaffold, not CAS 313374-12-8 directly
positional isomerism methoxy substitution structure-activity relationship enzyme inhibition

2-Methoxy Analog: Recommended Applications


Screening Deck Selection for Improved Solubility

For cell-based or biochemical high-throughput screening campaigns where compound precipitation is a known source of false negatives, the 2-methoxy analog's predicted logSw of –5.058 (0.35 log units more soluble than the unsubstituted parent) makes it a rational selection when solubility improvement is desired within the benzothiazole-benzamide chemotype. Procurement managers assembling solubility-filtered screening subsets can use this quantitative logSw difference to justify choosing CAS 313374-12-8 over the parent compound 0470-0023, provided that the specific biological target has no known preference for the unsubstituted benzamide motif. [1]

Ortho-Substituent SAR in Benzothiazole Series

When building a structure-activity relationship (SAR) matrix around the N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide core, the 2-methoxy analog serves as the ortho-oxygenated member of a systematic substituent scan. Its computed PSA of 40.41 Ų (vs. 32.78 Ų for hydrogen) and logD7.4 of 5.26 (vs. 5.33 for hydrogen) provide the physicochemical reference points needed to deconvolute electronic vs. steric contributions to any observed biological activity differences. Medicinal chemistry teams should include CAS 313374-12-8 in analog-by-catalog SAR campaigns alongside the 3-methoxy isomer and the 4-chloro analog, bearing in mind the class-level evidence that 2-methoxy substitution can be significantly less favorable for enzyme inhibition than meta-substitution. [1]

Negative Control for Enzyme Inhibition Assays

Given the class-level observation that 2-methoxy benzamide analogs can exhibit substantially weaker enzyme inhibition than their 3-methoxy or 2-methyl counterparts (IC50 = 90 µM vs. 8.7–13.5 µM), CAS 313374-12-8 may be strategically procured as a weak-activity control compound for counter-screening experiments. Assay development groups seeking to establish signal-to-background windows or to confirm the positional specificity of a hit series can use this analog as a reference compound expected to show attenuated target engagement relative to meta-substituted or methyl-substituted congeners. This application is contingent upon experimental confirmation in the specific assay system, as the 6.7-fold difference is derived from a related but non-identical benzamide scaffold. [1]

Application
Selection Property
Validation Focus
Solubility-filtered screening
Predicted logSw advantage over parent analog
Precipitation risk at screening concentrations; target preference for ortho-methoxy motif
Ortho-substituent SAR matrix
Computed PSA and logD7.4 reference points
Deconvolution of electronic vs. steric contributions; assay response across positional isomers
Weak-activity control procurement
Class-level enzyme inhibition profile
Experimental IC50 confirmation in target assay; signal-to-background window verification
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